Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide
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Overview
Description
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonyl hydrazide, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl hydrazide group. Finally, the butanoic acid moiety is attached through a condensation reaction with the appropriate butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can chelate metal ions, affecting the activity of metalloproteins. The sulfonyl hydrazide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical reactivity and biological activity.
Sulfonyl hydrazides: Compounds with sulfonyl hydrazide groups have comparable chemical properties and can participate in similar reactions.
Butanoic acid derivatives: These compounds have the butanoic acid backbone and can undergo similar chemical transformations.
Uniqueness
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
CAS No. |
124841-06-1 |
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Molecular Formula |
C12H12ClN5O4S2 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12ClN5O4S2/c13-8-1-3-9(4-2-8)24(21,22)18-16-11(20)6-5-10(19)15-12-17-14-7-23-12/h1-4,7,18H,5-6H2,(H,16,20)(H,15,17,19) |
InChI Key |
KUGJRLPOEDRRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
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